7-Amino-1H-imidazo[4,5-b]pyridin-Hydrochlorid (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines involves standard methods of organic synthesis . Precursors were prepared from corresponding 2,3-diaminopyridines and benzaldehydes in moderate to high yields (58–94%) using DMSO-mediated cyclization in the presence of Na2S2O5 .
Molecular Structure Analysis
The molecular structure of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .
Wissenschaftliche Forschungsanwendungen
Optoelektronische Bauelemente
Diese Klasse aromatischer Heterocyclen zeigt großes Potenzial in der Materialwissenschaft, insbesondere bei der Entwicklung von Optoelektronischen Bauelementen aufgrund ihrer lumineszierenden Eigenschaften .
Pharmazeutische Anwendungen
Imidazo[4,5-b]pyridin-Derivate werden für ihre Verwendung in Antikrebsmitteln untersucht. Sie bieten vielversprechende Innovationen im pharmazeutischen Bereich .
Behandlung von Neuroinflammation
Diese Verbindungen wurden als potente Inhibitoren von Bromodomänen und extraterminalen (BET) Proteinen identifiziert, die für die Reduzierung von Neuroinflammation und Erregbarkeit zur Behandlung neuropathischer Schmerzen (NP) von Bedeutung sind .
c-Met-Kinase-Hemmung
Es werden laufend Forschungen zur Optimierung von 1H-Imidazo[4,5-b]pyridin-basierten Verbindungen als neuartige c-Met-Kinase-Inhibitoren betrieben, die in der Krebstherapie eine wichtige Rolle spielen .
Synthetische Ansätze
Es wurde ein regioselektiver Ansatz für die Synthese dieser Verbindungen berichtet, der Produkte mit mittlerer bis sehr guter Effizienz liefert, was für ihre praktische Anwendung in verschiedenen Bereichen entscheidend ist .
Antimikrobielle Eigenschaften
Neue Derivate von Imidazo[4,5-b]pyridin werden synthetisiert und auf ihre antimikrobiellen Eigenschaften getestet, wodurch sich ihr potenzieller Einsatz in medizinischen Behandlungen erweitert .
Wirkmechanismus
Target of Action
Imidazole-containing compounds, which include 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to exhibit a broad range of biological activities . For instance, some imidazopyridines are known to target tubulin, a protein crucial for cell division .
Mode of Action
Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazopyridines, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazopyridines have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of imidazole-containing compounds, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), has been reported to rely on various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. Additionally, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. By modulating gene expression, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can alter cellular metabolism and impact the overall function of various cell types. These effects are crucial for understanding the compound’s potential in treating diseases such as cancer and inflammatory disorders .
Molecular Mechanism
At the molecular level, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) has been observed to affect cellular functions, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activities, leading to changes in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. Studies have shown that 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be efficiently transported into cells, where it exerts its effects on various cellular processes .
Subcellular Localization
1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) influences its interactions with biomolecules and its overall biological activity .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) involves the reaction of 2-cyanopyridine with 1,2-diaminobenzene in the presence of a reducing agent to form the intermediate 1H-Imidazo[4,5-b]pyridine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1).", "Starting Materials": [ "2-cyanopyridine", "1,2-diaminobenzene", "reducing agent", "ammonium chloride" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 1,2-diaminobenzene in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 1H-Imidazo[4,5-b]pyridine.", "Step 2: The intermediate 1H-Imidazo[4,5-b]pyridine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)." ] } | |
CAS-Nummer |
4261-04-5 |
Molekularformel |
C6H7ClN4 |
Molekulargewicht |
170.60 g/mol |
IUPAC-Name |
1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H |
InChI-Schlüssel |
KSKZHWJCWNLYGB-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=C1N)NC=N2.Cl |
Kanonische SMILES |
C1=CN=C2C(=C1N)NC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.